molecular formula C9H8Cl2O B194484 4-(2,2-Dichlorocyclopropyl)phenol CAS No. 52179-26-7

4-(2,2-Dichlorocyclopropyl)phenol

Cat. No.: B194484
CAS No.: 52179-26-7
M. Wt: 203.06 g/mol
InChI Key: JCHIUDLMOJNKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dichlorocyclopropyl)phenol is a synthetic compound known for its antibacterial and antifungal properties. It has been widely used in various consumer products, including soaps, toothpaste, and cosmetics. The compound’s molecular formula is C₉H₈Cl₂O, and it has a molecular weight of 203.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dichlorocyclopropyl)phenol typically involves the reaction of phenol with 2,2-dichlorocyclopropane under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with 2,2-dichlorocyclopropane in the presence of a base such as sodium hydroxide in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dichlorocyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2,2-Dichlorocyclopropyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Dichlorocyclopropyl)phenol is unique due to its cyclopropyl group, which enhances its antimicrobial activity compared to other similar compounds. This structural feature allows it to interact more effectively with microbial cell membranes, leading to higher efficacy .

Properties

IUPAC Name

4-(2,2-dichlorocyclopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIUDLMOJNKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557649
Record name 4-(2,2-Dichlorocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52179-26-7
Record name 4-(2,2-Dichlorocyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

(-)-4-(2,2-Dichlorocyclopropyl)aniline (5 g, 0.024 mol) from the above resolution was dissolved in concentrated sulphuric acid (25 ml) and added in aliquots (1 ml) to iced water (100 ml). The mixture was allowed to stand overnight and the resulting precipitate then removed by filtration. The solid was suspended with stirring in sulphuric acid (0.05M, 70 ml) whilst being cooled to below 5° C. and a solution of sodium nitrite (2.2 g, 0.032 mol) in sulphuric acid (0.05M, 30 ml) added. After stirring for 1.5 hours the remaining precipitate was dissolved by addition of concentrated sulphuric acid (2.4 ml) and stirring maintained for a further 1.5 hours. The pH of the solution was then adjusted to 2 by addition of an aqueous solution of sodium hydroxide (10M) before being added to a stirred mixture of cupric nitrate hemipentahydrate (50 g, 0.21 mol) and sodium ascorbate (2.3 g, 0.012 mol) in distilled water (440 ml) and diethyl ether (150 ml). The mixture was stirred for 10 minutes before the organic phase was removed and the aqueous phase extracted with diethyl ether (3×100 ml). The combined organic phases were washed with distilled water, dried over anhydrous magnesium sulphate and the solvent removed by evaporation under reduced pressure to afford the crude (-)-4-(2,2-dichlorocyclopropyl)phenol (4.6 g) which was used directly in the following reaction.
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric nitrate hemipentahydrate
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
2.3 g
Type
reactant
Reaction Step Six
Name
Quantity
440 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

(+)-4-(2,2-Dichlorocyclopropyl)aniline (3 g, 0.015 mol) from the previous resolution was dissolved in concentrated sulphuric acid (15 ml) to which was added iced water (30 ml). With the reaction temperature maintained below 5° C., a solution of sodium nitrite (1.3 g, 0.019 mol) in distilled water (15 ml) was added. After a further 5 minutes, urea (0.27 g, 0.0045 mol) was added to eliminate excess nitrous acid. The pH of the mixture was then adjusted to 3 by addition of an aqueous solution of sodium hydroxide (10M) whilst the temperature of less than 5° C. was maintained. This mixture was then added slowly to a vigorously stirred mixture of cupric nitrate hemipentahydrate (60 g, 0.26 mol) and sodium ascorbate (2.8 g, 0.014 mol) in distilled water (530 ml) and diethyl ether (200 ml). After 5 minutes the organic phase was removed and the aqueous phase extracted with diethyl ether (3× 100 ml). The combined organic phases were washed with distilled water, dried over anhydrous magnesium sulphate and the solvent removed by evaporation under reduced pressure to afford crude (+)-4-(2,2-dichlorocyclopropyl)phenol (3.1 g) which was used directly in the following reaction.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cupric nitrate hemipentahydrate
Quantity
60 g
Type
reactant
Reaction Step Seven
Quantity
2.8 g
Type
reactant
Reaction Step Seven
Name
Quantity
530 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 50 g. (0.248 mole) of p-(2,2-dichlorocyclopropyl)aniline in 185 ml. of glacial acetic acid was cooled to about 10°C., and a solution of 18.9 g. (0.273 mole) of sodium nitrite in 185 ml. of water was added dropwise to the stirred solution. A thick slurry formed and this was added portionwise to a stirred solution of 160 ml. of concentrated sulfuric acid in 320 ml. of water held at 100°-105°C. The reaction mixture was stirred at 100 ± 5°C. for 10 minutes, then cooled and diluted with water. The resulting product was collected by filtration, dissolved in ether and washed with sodium bicarbonate solution. The ether solution was then extracted with sodium hydroxide solution, and the sodium hydroxide solution was acidified and extracted with ether. The ether solution was dried and concentrated in vacuo, and the residue (18 g.) was steam distilled affording 9 g. of a yellow gum which crystallized when triturated with ether. There was thus obtained 8 g. of p-(2,2-dichlorocyclopropyl)phenol, m.p. 54.5°-56°C.
Quantity
0.248 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.273 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dichlorocyclopropyl)phenol
Reactant of Route 2
4-(2,2-Dichlorocyclopropyl)phenol
Reactant of Route 3
4-(2,2-Dichlorocyclopropyl)phenol
Reactant of Route 4
4-(2,2-Dichlorocyclopropyl)phenol
Reactant of Route 5
4-(2,2-Dichlorocyclopropyl)phenol
Reactant of Route 6
4-(2,2-Dichlorocyclopropyl)phenol
Customer
Q & A

Q1: Can 4-(2,2-Dichlorocyclopropyl)phenol be found in the body after taking ciprofibrate?

A1: Based on the research conducted on the metabolism of ciprofibrate, this compound was not detected in the urine of volunteers after they were administered ciprofibrate. [] The study suggests that this compound is not formed through enzymatic cleavage of ciprofibrate in the body. Instead, it's likely an artifact produced during analysis under specific conditions.

Q2: How is this compound artificially produced?

A2: Research indicates that this compound can be generated artificially as an artifact during analysis. This can occur when the analysis involves strong acids or high temperatures, leading to the formation of this compound through processes like acid hydrolysis or thermolysis. []

Q3: Are there alternative methods to synthesize this compound?

A3: Yes, research highlights the successful synthesis of this compound using phase-transfer catalysis. [] This method offers a potentially more controlled and efficient approach compared to the conditions that lead to its formation as an artifact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.